molecular formula C14H12O3S B2563241 (2E)-2-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enoic acid CAS No. 99698-08-5

(2E)-2-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B2563241
CAS No.: 99698-08-5
M. Wt: 260.31
InChI Key: BETCNICOBLADLN-UKTHLTGXSA-N
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Description

(2E)-2-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of enones It features a conjugated system with a methoxyphenyl group and a thiophene ring, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an aldol condensation to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the double bond in the enone system can yield the corresponding saturated compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated enone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(2E)-2-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The conjugated system allows for π-π interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity. The thiophene ring can also participate in sulfur-based interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol

Comparison: Compared to its analogs, (2E)-2-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-2-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETCNICOBLADLN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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